molecular formula C25H25FN4O3 B11203240 N-(3-fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(3-fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11203240
M. Wt: 448.5 g/mol
InChI Key: NUZZYGUZNMBCMW-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Functional Group Modifications: Introduction of the fluoro and methyl groups on the phenyl ring, and the methoxypropyl group on the pyrrolopyrimidine core, typically through substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring and the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s pyrrolopyrimidine core is known for its potential therapeutic properties, making it a candidate for drug development and pharmacological studies.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide: shares structural similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The presence of the fluoro group on the phenyl ring and the methoxypropyl group on the pyrrolopyrimidine core distinguishes N-(3-Fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide from its analogs. These modifications can influence the compound’s biological activity, pharmacokinetics, and overall efficacy, making it a unique candidate for further research and development.

Properties

Molecular Formula

C25H25FN4O3

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H25FN4O3/c1-17-9-10-19(13-21(17)26)28-22(31)15-30-14-20(18-7-4-3-5-8-18)23-24(30)25(32)29(16-27-23)11-6-12-33-2/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H,28,31)

InChI Key

NUZZYGUZNMBCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4)F

Origin of Product

United States

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